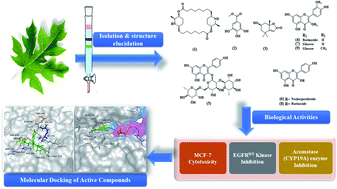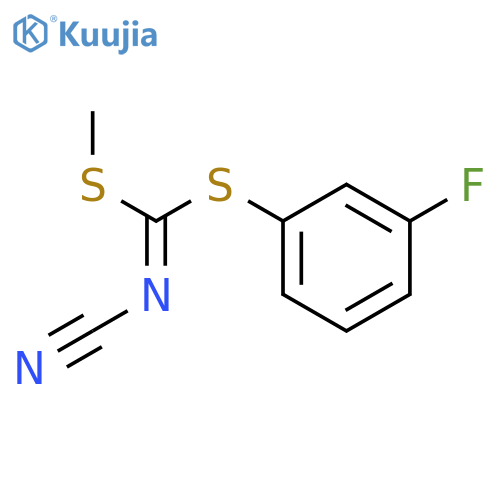Chemical constituents from Carica papaya Linn. leaves as potential cytotoxic, EGFRwt and aromatase (CYP19A) inhibitors; a study supported by molecular docking†
RSC Advances Pub Date: 2022-03-23 DOI: 10.1039/D1RA07000B
Abstract
The phytochemical investigation of the hydromethanolic extract of Carica papaya Linn. leaves (Caricaceae) resulted in the isolation and characterization of ten compounds, namely; carpaine (1), methyl gallate (2), loliolide (3), rutin (4), clitorin (5), kaempferol-3-O-neohesperidoside (6), isoquercetin (7), nicotiflorin (8) and isorhamnetin-3-O-β-D-glucopyranoside (9). The compounds 2, 3, 5–7 and 9 were isolated for the first time from the genus Carica. An in vitro breast cancer cytotoxicity study was evaluated with an MCF-7 cell line using the MTT assay. Methyl gallate and clitorin demonstrated the most potent cytotoxic activities with an IC50 of 1.11 ± 0.06 and 2.47 ± 0.14 μM, respectively. Moreover, methyl gallate and nicotiflorin exhibited potential EGFRwt kinase inhibition activities with an IC50 of 37.3 ± 1.9 and 41.08 ± 2.1 nM, respectively, compared with the positive control erlotinib (IC50 = 35.94 ± 1.8 nM). On the other hand, clitorin and nicotiflorin displayed the strongest aromatase kinase inhibition activities with an IC50 of 77.41 ± 4.53 and 92.84 ± 5.44 nM, respectively. Clitorin was comparable to the efficacy of the standard drug letrozole (IC50 = 77.72 ± 4.55). Additionally, molecular docking simulations of the isolated compounds to EGFR and human placental aromatase cytochrome P450 (CYP19A1) were evaluated. Methyl gallate linked with the EGFR receptor through hydrogen bonding with a pose score of −4.5287 kcal mol−1 and RMSD value of 1.69 Å. Clitorin showed the strongest interaction with aromatase (CYP19A1) for the breast cancer receptor with a posing score of −14.2074 and RMSD value of 1.56 Å. Compounds (1–3) possessed a good bioavailability score with a 0.55 value.

Recommended Literature
- [1] Back cover
- [2] Synthesis of a three-layered SiO2@Au nanoparticle@polyaniline nanocomposite and its application in simultaneous electrochemical detection of uric acid and ascorbic acid†
- [3] Mutual wetting transition between isotropic and anisotropic on directional structures fabricated by femotosecond laser
- [4] Microwave assisted chemoselective organocatalytic peptide alcohol synthesis from C-terminal amide†
- [5] DNA electrophoresis in a nanofence array†
- [6] A facile in situ reduction route for preparation of spinel CoCr2O4 polycrystalline nanosheets and their magnetic properties
- [7] Predicting and creating 7-connected Zn4O vertices for the construction of an exceptional metal–organic framework with nanoscale cages†
- [8] Regio- and stereoselective synthesis of conjugated trienes from silaborated 1,3-enynes†
- [9] Front cover
- [10] Back cover

Journal Name:RSC Advances
Research Products
-
CAS no.: 125978-95-2









